{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.: 1353976-27-8
Cat. No.: VC8233575
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
![{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid - 1353976-27-8](/images/structure/VC8233575.png)
Specification
CAS No. | 1353976-27-8 |
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Molecular Formula | C18H28N2O2 |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C18H28N2O2/c1-15(2)20(12-16-7-4-3-5-8-16)13-17-9-6-10-19(11-17)14-18(21)22/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,22) |
Standard InChI Key | VMXFQPYEOVOYAS-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2 |
Introduction
Synthesis
The synthesis of {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves multi-step organic reactions, including:
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Formation of the Piperidine Core: Starting with a suitable precursor like piperidone or piperidine derivatives.
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Introduction of the Benzyl-Isopropyl-Amino Group: Through reductive amination or alkylation reactions.
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Attachment of the Acetic Acid Moiety: Via carboxylation or ester hydrolysis reactions.
These synthetic steps require careful control of reaction conditions to ensure high yield and purity.
Related Research Findings
5.1 Similar Compounds
Compounds such as [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine share structural similarities and have been studied for their pharmacological properties .
5.2 Antimicrobial Potential
Research on related molecules highlights their ability to inhibit microbial growth by targeting essential enzymes or disrupting cell membranes .
5.3 Bioavailability
The incorporation of polar functional groups (e.g., acetic acid) improves solubility, enhancing oral bioavailability and pharmacokinetic profiles .
Future Directions
6.1 Optimization Studies
Further research is needed to:
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Optimize synthesis for scalability.
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Investigate stereochemical effects on biological activity.
6.2 Therapeutic Evaluation
Preclinical studies should explore:
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Efficacy against specific diseases.
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Toxicity profiles and safety margins.
6.3 Computational Studies
In silico modeling can predict:
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Binding affinities to target proteins.
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties .
This review underscores the potential significance of {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid in medicinal chemistry and drug discovery efforts. Further experimental validation is essential to fully elucidate its applications and mechanisms of action.
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